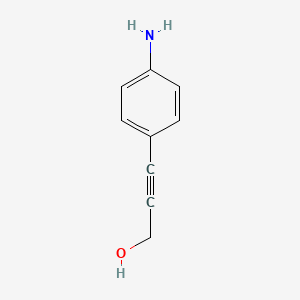
3-(4-Aminophenyl)prop-2-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Aminophenyl)prop-2-yn-1-ol is a useful research compound. Its molecular formula is C9H9NO and its molecular weight is 147.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural Features
| Feature | Description |
|---|---|
| Hydroxyl Group | Contributes to hydrogen bonding and solubility |
| Amino Group | Acts as a nucleophile in various reactions |
| Alkyne Group | Facilitates cycloaddition reactions |
Medicinal Chemistry
3-(4-Aminophenyl)prop-2-yn-1-ol has shown promising applications in medicinal chemistry, particularly as an anticancer and antimicrobial agent. Research indicates that compounds with similar structures exhibit various pharmacological activities, including:
- Anticancer Activity : Studies have demonstrated that derivatives of chalcones can inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism often involves the modulation of specific signaling pathways or direct interaction with cellular targets .
- Antimicrobial Properties : The compound has been evaluated for its ability to combat pathogenic bacteria and fungi. Its structural characteristics allow it to interact with microbial enzymes, potentially leading to the inhibition of growth in resistant strains .
Organic Synthesis
In organic synthesis, this compound serves as a versatile building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical transformations, including:
- Formation of Propiolonitriles : The compound can be utilized in the preparation of 3-arylpropiolonitriles, which are important intermediates in organic synthesis .
- Cycloaddition Reactions : The alkyne moiety enables cycloaddition reactions that can lead to the formation of biologically active compounds, enhancing the potential therapeutic applications of synthesized derivatives.
Materials Science
In materials science, this compound can be incorporated into polymer matrices or used as a precursor for developing new materials with specific properties. Its unique functional groups allow for:
- Modification of Polymer Properties : By integrating this compound into polymers, researchers can tailor the mechanical and thermal properties of the materials for specific applications.
- Development of Smart Materials : The photoswitchable properties associated with similar compounds suggest potential applications in creating materials that respond to light stimuli .
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of various chalcone derivatives, including this compound, on human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Results indicated significant inhibition of cell proliferation at micromolar concentrations, with mechanisms involving apoptosis induction and cell cycle arrest.
Case Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial properties of this compound against multidrug-resistant bacterial strains. The study highlighted its effectiveness in inhibiting bacterial growth through enzyme inhibition mechanisms, suggesting its potential as a lead compound for developing new antibiotics.
Propriétés
Formule moléculaire |
C9H9NO |
|---|---|
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
3-(4-aminophenyl)prop-2-yn-1-ol |
InChI |
InChI=1S/C9H9NO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,7,10H2 |
Clé InChI |
XANNFDGZXZOZCG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#CCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















